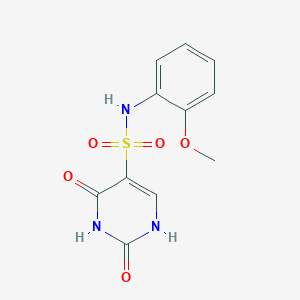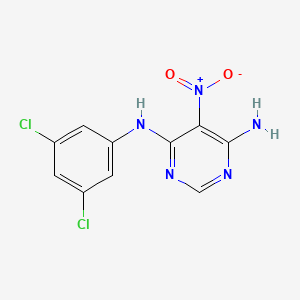
4-tert-butyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide, also known as TBOA, is a chemical compound that has been extensively studied for its potential applications in scientific research. TBOA is a selective inhibitor of excitatory amino acid transporters (EAATs), which are responsible for the reuptake of glutamate, a neurotransmitter involved in many physiological processes in the brain. In
Scientific Research Applications
Medicinal Chemistry Applications
One significant application of related compounds involves the prevention of subarachnoid hemorrhage-induced cerebral vasospasm. Studies have shown that endothelin receptor antagonists, closely related to 4-tert-butyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide, can decrease the magnitude of cerebral constriction, suggesting potential therapeutic use in treating vasospasm resulting from subarachnoid hemorrhage in humans (Zuccarello et al., 1996).
Material Science and Catalysis
Research in material science has explored the synthesis of copper(II) complexes with sulfonamides derived from 2-picolylamine, where compounds related to 4-tert-butyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide react with Cu(II) salts to yield coordination compounds. These complexes have potential applications as chemical nucleases in the presence of ascorbate/H2O2, indicating their use in catalytic processes and possibly in DNA manipulation technologies (Macías et al., 2006).
Organic Synthesis
In organic synthesis, sulfonamide-substituted iron phthalocyanine compounds, incorporating elements similar to 4-tert-butyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide, have been developed for their remarkable stability and potential as oxidation catalysts. These phthalocyanines exhibit solubility and stability that are crucial for designing oxidation catalysts, especially for the oxidation of cyclohexene using H2O2 as the oxidant, leading to significant allylic ketone production (Işci et al., 2014).
Environmental and Biochemical Studies
Additionally, compounds structurally related to 4-tert-butyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide have been assessed for their genotoxic effects on human lymphocytes, highlighting the broader environmental and biochemical relevance of sulfonamide derivatives in assessing potential toxicological impacts of chemical compounds (Chen et al., 2008).
Mechanism of Action
Action Environment
Environmental factors matter! Temperature, pH, and other molecules in the cellular milieu influence efficacy. Imagine our compound as a sensitive artist—thriving in certain conditions, struggling in others.
Remember, this is a fictional exploration based on general principles
: ChemicalBook: tert-butyl 3-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]pyrrolidine-1-carboxylate
properties
IUPAC Name |
4-tert-butyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-16(2,3)13-6-8-14(9-7-13)22(20,21)17-12-15(19)18-10-4-5-11-18/h6-9,17H,4-5,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINCNCLYIUKCGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methoxyphenyl)-4-[methyl-(4-methylphenyl)sulfonylamino]butanamide](/img/structure/B2781378.png)
![4-methyl-5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2781379.png)

![1-{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}propan-1-ol](/img/structure/B2781381.png)

![6-[2-(4-tert-butylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2781385.png)



![1-(4-Thiophen-2-yl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B2781391.png)
![2-(3-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile](/img/structure/B2781393.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-hydroxyethoxy)propanamide](/img/structure/B2781394.png)
![1-(Propan-2-yl)-2-azaspiro[3.5]nonane](/img/structure/B2781395.png)